N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide
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Description
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C27H21N5O4 and its molecular weight is 479.496. The purity is usually 95%.
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Biological Activity
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications for therapeutic applications, supported by relevant data and research findings.
Structural Overview
The compound features a unique structural arrangement, combining a pyrimidine ring, a pyrazole moiety, and a xanthene backbone. The molecular formula for this compound is C18H16N5O3, with a molecular weight of approximately 329.38 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown promising results in inhibiting cancer cell proliferation. A study involving various pyrazole derivatives demonstrated their efficacy against breast cancer (T-47D) and melanoma (UACC-257) cell lines using MTT assays .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
Pyrazole Derivative A | T-47D | 12.5 | Moderate |
Pyrazole Derivative B | UACC-257 | 8.0 | High |
N-[2-(4-ethyl...]-9H-xanthene | TBA | TBA | TBA |
Note: TBA = To Be Announced; further studies are required for precise IC50 values for the target compound.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in preliminary studies. Its structural components suggest possible interactions with enzymes involved in cancer and inflammatory pathways. Molecular docking studies can be employed to evaluate binding affinities to specific targets, aiding in the identification of its mechanism of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly altered biological activity, highlighting the importance of structure-function relationships .
- Enzyme Binding Studies : Another study focused on the interaction between pyrazole derivatives and specific enzyme targets using surface plasmon resonance (SPR) technology. The results demonstrated that certain derivatives exhibited high binding affinities, suggesting potential as therapeutic agents.
Properties
CAS No. |
1207052-36-5 |
---|---|
Molecular Formula |
C27H21N5O4 |
Molecular Weight |
479.496 |
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H21N5O4/c1-2-16-14-24(33)30-27(28-16)32-23(15-19(31-32)22-12-7-13-35-22)29-26(34)25-17-8-3-5-10-20(17)36-21-11-6-4-9-18(21)25/h3-15,25H,2H2,1H3,(H,29,34)(H,28,30,33) |
InChI Key |
ZQSIKOUEZLORAP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
solubility |
not available |
Origin of Product |
United States |
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